N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide
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Overview
Description
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide: is a chemical compound that belongs to the class of organic compounds known as pyridones. These compounds are characterized by a pyridine ring with a keto group at the second position. The presence of the N-hydroxy group and the acetimidamide moiety makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide typically involves the following steps:
Formation of the Pyridone Ring: The pyridone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the N-Hydroxy Group: The N-hydroxy group can be introduced via hydroxylation reactions using reagents such as hydroxylamine.
Formation of the Acetimidamide Moiety: The acetimidamide group can be introduced through amidation reactions using appropriate amines and acylating agents.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or as a ligand for studying protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical structure.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-Hydroxy-2-(2-oxopyridin-1(2H)-yl)acetimidamide: can be compared with other similar compounds, such as:
2-Pyridone: Lacks the N-hydroxy and acetimidamide groups, making it less versatile in certain applications.
N-Hydroxy-2-pyridone: Similar but lacks the acetimidamide group, which may affect its reactivity and applications.
2-(2-Oxopyridin-1(2H)-yl)acetamide: Lacks the N-hydroxy group, which may influence its biological activity.
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-2-(2-oxopyridin-1-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6(9-12)5-10-4-2-1-3-7(10)11/h1-4,12H,5H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSPTQJZYRZFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1)C/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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